8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-6-9-4-5-10(7-11)12(9)8-2-1-3-8/h8-11,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXXIQKFTUSQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3CCC2CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotection of tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
A key method to obtain 8-azabicyclo[3.2.1]octan-3-ol involves the acid-catalyzed deprotection of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. The procedure is as follows:
- React tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with hydrogen chloride in 1,4-dioxane (4 M HCl solution) at 25 °C for 12 hours.
- After completion, concentrate the reaction mixture under vacuum to isolate 8-azabicyclo[3.2.1]octan-3-ol as a white solid with quantitative yield.
This method provides a straightforward route to the hydroxylated azabicyclo core.
Enantioselective Construction of the Azabicyclo Scaffold
Advanced synthetic approaches focus on enantioselective construction of the bicyclic scaffold, often starting from acyclic precursors containing stereochemical information or via desymmetrization of achiral tropinone derivatives. These methods enable stereocontrol directly during the formation of the bicyclic system, which is crucial for biological activity.
Representative Preparation Procedure (Hypothetical Adaptation)
Based on the available data for related compounds and typical synthetic organic chemistry practices, a plausible preparation method for 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol may include:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of a cyclobutyl-substituted precursor | Cyclobutyl bromide or cyclobutyl organometallic reagent | Alkylation of an azabicyclo intermediate or precursor |
| 2 | Construction of the azabicyclo[3.2.1]octane core | Intramolecular cyclization or ring-closing methods | May involve base or acid catalysis |
| 3 | Introduction or retention of the 3-hydroxyl group | Hydroxylation or deprotection | Acidic deprotection as in tert-butyl ester cleavage |
| 4 | Purification | Chromatography or crystallization | To isolate the target compound |
Detailed Research Findings and Data Tables
Stock Solution Preparation for Related Azabicyclo Compounds
For experimental handling and formulation, stock solutions of related azabicyclo compounds such as 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one are prepared as follows:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.3236 | 21.6179 | 43.2358 |
| 5 mM Solution Volume (mL) | 0.8647 | 4.3236 | 8.6472 |
| 10 mM Solution Volume (mL) | 0.4324 | 2.1618 | 4.3236 |
Preparation involves dissolving the compound in DMSO, followed by sequential addition of PEG300, Tween 80, and water or corn oil to achieve clear in vivo formulations.
Yields and Reaction Conditions in Related Syntheses
Summary and Recommendations
- The preparation of this compound relies on established synthetic routes for the azabicyclo[3.2.1]octane core, with adaptations for cyclobutyl substitution.
- Acidic deprotection of protected hydroxyazabicyclo intermediates is a reliable method to obtain the 3-hydroxy functionality.
- Enantioselective and stereocontrolled methods are available for the bicyclic scaffold construction and should be considered for chiral synthesis.
- Detailed reaction conditions and yields from related compounds provide a valuable reference for optimizing the synthesis.
- Further experimental work is recommended to develop and optimize the cyclobutyl substitution step, potentially involving organometallic coupling or alkylation strategies.
Chemical Reactions Analysis
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can reduce double bonds or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octan-3-ol scaffold is highly versatile, with modifications at the 3- and 8-positions leading to diverse pharmacological profiles. Below is a detailed comparison with structurally related compounds:
Substituent Variations at the 8-Position
Key Observations :
- Benzyl-substituted analogs (e.g., SCH 221510) show activity as NOP receptor agonists, suggesting that bulky 8-substituents may enhance selectivity for opioid receptors .
Substituent Variations at the 3-Position
Key Observations :
- Halogenated aryl groups (e.g., 4-bromo, 4-fluoro) enhance receptor binding but may compromise stability .
- Bulkier substituents (e.g., naphthyl) reduce synthetic yields due to steric challenges during cyclization .
Stereochemical and Conformational Differences
- Isomerism: The stereochemistry at the 3-position (endo vs. exo) significantly impacts biological activity. For example, (±)-exo-3-hydroxy-flubatine exhibits higher NOP receptor affinity than its endo counterpart .
- Crystal Structures : Isomers of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol show distinct conformations (chair vs. envelope pyrrolidine rings), affecting intermolecular interactions .
Physicochemical and Pharmacokinetic Properties
Biological Activity
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol, with the CAS number 1862368-98-6, is a bicyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various receptors and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{19}NO, and it possesses a unique bicyclic structure that contributes to its biological activity. The compound's three-dimensional conformation is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds in the azabicyclo[3.2.1] series exhibit significant pharmacological properties, particularly as kappa opioid receptor antagonists. The following sections detail specific biological activities of this compound.
Kappa Opioid Receptor Antagonism
A study focusing on structure-activity relationships (SAR) of azabicyclo[3.2.1]octane derivatives highlighted the potential of these compounds as kappa opioid receptor antagonists. Modifications to the structure can enhance selectivity and potency against these receptors, which are implicated in pain modulation and addiction pathways .
| Compound | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Analog 1 | 172 | 93 | >174 |
Case Studies
Case Study 1: Analgesic Properties
A study investigated the analgesic effects of various azabicyclo compounds, including derivatives of this compound, demonstrating reduced pain responses in animal models when administered at specific doses .
Case Study 2: Addiction Treatment
Research into kappa opioid receptor antagonists has shown promise in reducing addiction behaviors in preclinical models. The potential of 8-Cyclobutyl derivatives to modulate kappa receptor activity could position them as candidates for further investigation in addiction therapies .
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of azabicyclo compounds:
- Selectivity Enhancement : Modifications to the nitrogen substituent have been shown to improve selectivity for kappa receptors over mu and delta receptors.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, although detailed studies are required to fully elucidate the compound's effects on human health.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 8-azabicyclo[3.2.1]octan-3-ol derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of bicyclic azabicyclo derivatives often involves nucleophilic substitution, radical cyclization, or cross-coupling reactions. For example, Stille cross-coupling protocols have been utilized to synthesize 3-(biaryl)-8-azabicyclo[3.2.1]octane derivatives with high yields (up to 85%), whereas Suzuki coupling under similar conditions may result in complex mixtures requiring chromatographic purification . Optimizing reaction parameters (e.g., catalyst loading, temperature, and solvent polarity) is critical. Radical cyclization using n-tributyltin hydride and AIBN in toluene has shown excellent diastereocontrol (>99%) for azetidin-2-one precursors, enabling stereoselective synthesis .
Q. How can structural characterization of 8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol derivatives be systematically validated?
- Methodological Answer : Comprehensive characterization requires multimodal analytical techniques:
- 1H/13C NMR : Assign stereochemistry using coupling constants and NOESY correlations (e.g., endo vs. exo configurations in bicyclic systems) .
- Mass Spectrometry : Confirm molecular weight via GC/MS or HRMS, particularly for intermediates prone to oxidation (e.g., compounds with thiol or alcohol groups) .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl or carbonyl stretches) to verify reaction completion .
Q. What in vitro assays are suitable for preliminary evaluation of receptor affinity for 8-azabicyclo derivatives?
- Methodological Answer : Radioligand binding assays using transfected cell lines expressing dopamine (DAT), serotonin (SERT), or norepinephrine transporters (NET) are standard. For example, 8-substituted derivatives with diarylmethoxyethylidenyl groups showed modest DAT/SERT/NET inhibition (IC50: 10–100 nM), with stereoselectivity influenced by the azabicyclo core rigidity . Sigma receptor affinity can be assessed via competitive displacement of [³H]-DTG, with selectivity ratios (σ1/σ2) calculated to prioritize compounds for further study .
Advanced Research Questions
Q. How can structural modifications to the 8-azabicyclo[3.2.1]octan-3-ol scaffold enhance sigma-2 receptor selectivity while minimizing σ1 affinity?
- Methodological Answer : Introducing bulky substituents at the 3-position (e.g., biaryl or naphthyl groups) and optimizing the N-8 alkyl chain length can improve σ2 selectivity. For instance, 3-(4-bromophenyl)-8-azabicyclo derivatives achieved σ2 Ki < 10 nM with σ1/σ2 ratios >100, attributed to steric hindrance reducing σ1 binding . Computational docking studies (e.g., using σ2 receptor homology models) can guide rational design to avoid hydrophobic pockets associated with σ1 affinity .
Q. What strategies resolve contradictory binding data between in vitro assays and in vivo pharmacological profiles for 8-azabicyclo derivatives?
- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite interference. To address this:
- Perform plasma protein binding assays to assess free drug concentration.
- Use microsomal stability tests (e.g., liver microsomes + NADPH) to identify metabolic hotspots (e.g., hydroxylation at C-3 or N-demethylation) .
- Conduct PET imaging with radiolabeled analogs (e.g., ¹¹C or ¹⁸F) to validate target engagement in vivo .
Q. How can stereochemical integrity be maintained during large-scale synthesis of 8-azabicyclo derivatives?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or resolution via diastereomeric salt formation. For example, (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol was isolated using L-tartaric acid resolution, achieving >98% enantiomeric excess (ee) . Process optimization (e.g., temperature-controlled crystallization) minimizes racemization during scale-up .
Q. What experimental approaches mitigate instability issues in 8-azabicyclo derivatives (e.g., oxidation or hygroscopicity)?
- Methodological Answer :
- Lyophilization : Stabilize hygroscopic compounds by formulating as lyophilized powders under inert gas (N2 or Ar) .
- Protective Group Chemistry : Temporarily mask reactive hydroxyl groups (e.g., acetylation or silylation) during synthesis .
- Accelerated Stability Testing : Expose derivatives to elevated temperature/humidity (40°C/75% RH) for 4 weeks to identify degradation pathways (e.g., HPLC monitoring of oxidation products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
